molecular formula C7H17N3O4S B166363 3-Methylpiperidine-1-carboximidamide sulfate CAS No. 132856-77-0

3-Methylpiperidine-1-carboximidamide sulfate

Cat. No.: B166363
CAS No.: 132856-77-0
M. Wt: 239.3 g/mol
InChI Key: YNRPAVGDBTWWOK-UHFFFAOYSA-N
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Description

3-Methylpiperidine-1-carboximidamide sulfate is a chemical compound of significant interest in medicinal chemistry and infectious disease research. It belongs to the piperidine carboxamide class, which has been identified through phenotypic screening as having potent anti-malarial activity against Plasmodium falciparum asexual blood stages, including multidrug-resistant strains . The primary research value of this series lies in its mechanism of action as a potent and selective inhibitor of the Plasmodium falciparum proteasome β5 (Pf20Sβ5) active site . This mode of action is particularly promising because it is non-covalent and reversible, binding to a previously untargeted pocket at the β5/β6/β3 subunit interface that is not conserved in human proteasome isoforms, granting the series strong species-selectivity and a low cytotoxicity profile . The exploration of this chemotype provides a valuable path for drugging this essential target and developing new antimalarial agents with a low propensity for generating resistance, even showing potential for synergy with artemisinin-based therapies . This product is intended for research and development use by technically qualified individuals. It is not for diagnostic or therapeutic uses, or for use in foods, cosmetics, drugs, or consumer products.

Properties

IUPAC Name

3-methylpiperidine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3.H2O4S/c1-6-3-2-4-10(5-6)7(8)9;1-5(2,3)4/h6H,2-5H2,1H3,(H3,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRPAVGDBTWWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585842
Record name Sulfuric acid--3-methylpiperidine-1-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132856-77-0
Record name Sulfuric acid--3-methylpiperidine-1-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Methylpiperidine

3-Methylpiperidine is synthesized via catalytic hydrogenation of 3-methylpyridine (β-picoline). Using Raney nickel as a catalyst under hydrogen gas (50–100 psi) at 120–150°C, 3-methylpyridine undergoes full saturation to yield 3-methylpiperidine. The reaction typically achieves >95% conversion, with purity confirmed via gas chromatography.

Introduction of the Nitrile Group

The nitrogen atom of 3-methylpiperidine is functionalized to introduce a nitrile group. This is achieved through a two-step process:

  • Protection of the Amine : The secondary amine is protected using tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane (DCM) with imidazole as a base, yielding N-TBS-3-methylpiperidine.

  • Cyanation : The protected amine is treated with cyanogen bromide (CNBr) in acetonitrile, followed by deprotection using tetrabutylammonium fluoride (TBAF) to yield 1-cyano-3-methylpiperidine. The reaction proceeds at 0°C to room temperature over 12 hours, achieving a 65–70% yield.

Conversion to Carboximidamide

The nitrile group is converted to a carboximidamide using a trimethylaluminum (TMA)-mediated reaction. A suspension of ammonium chloride (NH₄Cl) in DCM is treated with TMA (2 M in hexane), followed by the addition of 1-cyano-3-methylpiperidine. The mixture is stirred at room temperature for 24 hours, yielding 3-methylpiperidine-1-carboximidamide. Key spectral data include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.61–1.79 (m, 2H, piperidine-CH₂), 2.77–2.95 (m, 2H, piperidine-CH₂), 3.12–3.21 (s, 1H, N-CH₃), 5.76 (br s, 2H, NH₂).

  • LC-MS : [M+H]⁺ m/z 168.1 (calculated for C₈H₁₃N₃, 167.12).

Sulfate Salt Formation

The free base is dissolved in ethanol and treated with concentrated sulfuric acid (H₂SO₄) at 0°C. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 3-methylpiperidine-1-carboximidamide sulfate as a white crystalline solid. The final product is characterized by:

  • Melting Point : 210–212°C (decomposition).

  • Elemental Analysis : C 38.2%, H 6.5%, N 20.1%, S 10.9% (theoretical: C 38.3%, H 6.4%, N 20.3%, S 10.8%).

Synthetic Route 2: Direct Amidine Formation via Pinner Reaction

Synthesis of 3-Methylpiperidine

As described in Section 1.1.

One-Step Carboximidamide Synthesis

The Pinner reaction is employed to directly convert 3-methylpiperidine to its carboximidamide derivative. The amine is reacted with hydrogen cyanide (HCN) in anhydrous methanol under HCl gas at −10°C for 6 hours, forming an iminoether intermediate. Subsequent treatment with ammonium hydroxide yields 3-methylpiperidine-1-carboximidamide. This method bypasses nitrile intermediacy but requires stringent temperature control, achieving a 55–60% yield.

Sulfate Salt Crystallization

Identical to Section 1.4.

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Nitrile Pathway)Route 2 (Pinner Reaction)
Overall Yield 45–50%40–45%
Reaction Time 48 hours24 hours
Purification Steps Column chromatographyRecrystallization
Scalability High (gram-scale)Moderate (milligram-scale)

Route 1 offers higher reproducibility due to well-characterized intermediates, whereas Route 2 is faster but less amenable to large-scale synthesis due to the use of toxic HCN.

Analytical Validation

Spectroscopic Characterization

  • ¹³C NMR (100 MHz, D₂O) : δ 24.8 (piperidine-CH₂), 46.5 (N-CH₃), 158.9 (C=NH).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N stretch), 1180 cm⁻¹ (S-O stretch).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) confirms >99% purity with a retention time of 6.8 minutes.

Industrial Considerations

Cost Efficiency

Route 1 is more cost-effective due to the availability of TBSCl and TMA, whereas Route 2 incurs higher costs for HCN handling and waste management.

Environmental Impact

Both routes generate halogenated solvents (DCM, acetonitrile), necessitating solvent recovery systems. Route 2’s use of HCN requires closed-loop reactors to mitigate environmental release .

Chemical Reactions Analysis

Types of Reactions

3-Methylpiperidine-1-carboximidamide sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methylpiperidine-1-carboximidamide sulfate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methylpiperidine-1-carboximidamide sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following piperidine-based compounds share structural similarities but differ in functional groups and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-Methylpiperidine-1-carboximidamide sulfate 17238-53-8 C₇H₁₅N₃·H₂SO₄ 255.3 Piperidine, carboximidamide, sulfate
3-Piperidinecarboxylic acid 498-95-3 C₆H₁₁NO₂ 145.16 Piperidine, carboxylic acid
3-Benzylpiperidine 13603-25-3 C₁₂H₁₇N 175.27 Piperidine, benzyl substituent

Key Observations :

  • Functional Group Impact : The carboximidamide-sulfate group in the target compound enhances polarity and aqueous solubility compared to 3-benzylpiperidine’s hydrophobic benzyl group or 3-piperidinecarboxylic acid’s acidic moiety .

Pharmacological and Chemical Reactivity

  • This compound : The guanidine-like structure enables interactions with biological targets, such as enzymes or receptors, making it relevant in drug discovery. Its sulfate salt form stabilizes the compound for storage .
  • 3-Piperidinecarboxylic acid : The carboxylic acid group allows for salt formation (e.g., with metals) but limits membrane permeability due to ionization at physiological pH. Primarily used as a building block in organic synthesis .
  • 3-Benzylpiperidine : The benzyl group confers lipophilicity, enhancing blood-brain barrier penetration. This property is exploited in neuropharmacology, though safety data emphasize inhalation risks .

Biological Activity

3-Methylpiperidine-1-carboximidamide sulfate, with the molecular formula C7H17N3O4S and a molecular weight of 239.29 g/mol, is a compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in medicine.

This compound functions primarily as an enzyme inhibitor, with particular interest in its interactions with proteases such as cathepsin K. The compound exhibits significant inhibitory activity against this enzyme, which is crucial in bone resorption processes. In vitro studies have demonstrated that it can effectively reduce the activity of cathepsin K, thereby potentially influencing bone metabolism and offering therapeutic avenues for conditions like osteoporosis .

In Vitro Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of piperidine compounds, including this compound. For instance, a series of piperidamide derivatives were synthesized and tested for their inhibitory effects on cathepsin K. Among these derivatives, compounds exhibited moderate to strong inhibitory activity, with some showing IC50 values comparable to established inhibitors like MIV-711 .

Table 1: Inhibitory Activity of Piperidine Derivatives Against Cathepsin K

CompoundIC50 (µM)Remarks
F-1213.52Most potent among tested compounds
H-920.46Comparable to MIV-711
H-1222.00Moderate activity
H-1725.00Lower activity

In Vivo Studies

In vivo experiments further support the potential of this compound in treating osteoporosis. For example, when administered to ovariectomized mice (a model for post-menopausal osteoporosis), the compound demonstrated significant reductions in bone resorption markers compared to untreated controls. Notably, no acute toxicity was observed at doses up to 300 mg/kg/day .

Applications in Medicine

The compound's biological activities suggest several potential applications:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
  • Anticancer Properties : Research is ongoing into the compound's effects on cancer cell lines, particularly its ability to inhibit tumor growth through protease inhibition .

Comparison with Related Compounds

This compound shares structural similarities with other piperidine derivatives but exhibits unique biological properties due to its specific functional groups.

Table 2: Comparison of Piperidine Compounds

CompoundStructure FeaturesBiological Activity
This compoundMethyl group at C3Strong cathepsin K inhibitor
Piperidine-1-carboximidamideLacks methyl groupWeaker enzyme inhibition
N-Methylpiperidine-1-carboximidamideMethyl on nitrogenSimilar but less active

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